L-Alanylglycine

Descripción general

Descripción

L-Alanylglycine is a dipeptide composed of the amino acids alanine and glycine. It is a simple nutritional dipeptide that plays a significant role in various biochemical processes. The molecular formula of this compound is C5H10N2O3, and it is known for its applications in physical chemistry studies, particularly in the context of hydrogen bonding and heavy metal complexation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Alanylglycine can be synthesized through peptide synthesis methods. One common approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The polymerization reactions of this compound with DPPA have been investigated under various conditions. Dimethyl sulfoxide and triethylamine are found to be suitable solvents and bases, respectively, for this polymerization reaction. A reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine corresponding to the amount of this compound, is considered optimal .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of dipeptides, including this compound. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, followed by cleavage and purification .

Análisis De Reacciones Químicas

Types of Reactions: L-Alanylglycine undergoes various chemical reactions, including polymerization, hydrogen bonding, and complexation with heavy metals. The polymerization of this compound with DPPA results in the formation of poly(this compound), which has been studied for its intrinsic viscosity and infrared absorption spectrum .

Common Reagents and Conditions:

Polymerization: Diphenylphosphoryl azide (DPPA), dimethyl sulfoxide, triethylamine.

Hydrogen Bonding and Complexation: Studies often involve the use of density functional theory calculations to analyze the bonding features and vibrational frequencies of this compound.

Major Products:

Poly(this compound): Formed through polymerization with DPPA.

Complexes with Heavy Metals: Formed through complexation reactions involving this compound and various metal ions.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

L-Alanylglycine has been studied for its potential as an inhibitor of various enzymes. Research indicates that it can act as a competitive inhibitor for human skin collagenase. In a study, a series of ketomethylene peptides including this compound derivatives were synthesized and tested, revealing significant inhibition properties against collagenase, which is crucial in skin aging and repair processes .

Intestinal Dipeptide Hydrolysis

This compound is involved in the hydrolysis processes within the intestines. Studies using everted sacs of hamster intestines showed that this compound is hydrolyzed beyond the active transport mechanisms for glucose, indicating its role in nutrient absorption and metabolism . This suggests that it may facilitate the absorption of amino acids in the gastrointestinal tract.

Renal Function Studies

Research has demonstrated that this compound is actively taken up by renal brush border vesicles, where it undergoes hydrolysis to release glycine. This uptake is dependent on sodium gradients, indicating its importance in renal physiology and amino acid transport mechanisms . The study highlights the role of renal dipeptidases in hydrolyzing this compound, which could influence kidney function and amino acid homeostasis.

Drug Development

The structural characteristics of this compound make it a candidate for drug development, particularly in designing peptides with specific biological activities. Its ability to inhibit metalloproteinases like collagenase positions it as a potential therapeutic agent for conditions involving tissue remodeling and repair .

Antioxidant Properties

Studies have explored the antioxidant capabilities of this compound when subjected to gamma irradiation. It has been shown to form stable radicals under specific conditions, suggesting potential applications in protecting biological systems from oxidative stress . This property may be beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative damage.

Nutritional Supplementation

Given its role in amino acid metabolism, this compound can be utilized as a nutritional supplement to enhance dietary intake of essential amino acids. Its presence in functional foods may improve protein quality and bioavailability, making it relevant for sports nutrition and recovery formulations.

Data Summary and Case Studies

Mecanismo De Acción

The mechanism of action of L-Alanylglycine involves its interaction with molecular targets through hydrogen bonding and complexation. The compound’s ability to form stable complexes with heavy metals and participate in hydrogen bonding makes it a valuable tool in various biochemical and physical chemistry studies. The molecular pathways involved in these interactions are often studied using density functional theory calculations to understand the bonding features and vibrational frequencies .

Comparación Con Compuestos Similares

L-Alanylglycine can be compared with other similar dipeptides, such as:

Glycyl-L-Alanine: Another dipeptide composed of glycine and alanine, but with the reverse sequence.

L-Alanyl-L-Alanine: A dipeptide composed of two alanine molecules.

Cyclo(this compound):

Uniqueness: this compound is unique due to its specific sequence of alanine and glycine, which imparts distinct properties in terms of hydrogen bonding and complexation. Its ability to form stable complexes with heavy metals and its role in various biochemical processes make it a valuable compound for scientific research .

Propiedades

IUPAC Name |

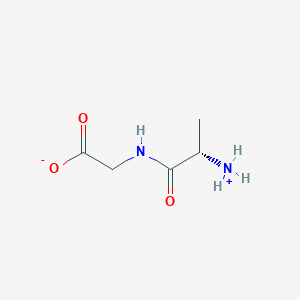

2-[[(2S)-2-azaniumylpropanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-55-3 | |

| Details | Compound: Glycine, L-alanyl-, homopolymer | |

| Record name | Glycine, L-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-69-4 | |

| Record name | L-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.